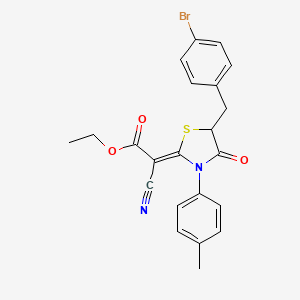

![molecular formula C21H20N4O3 B2571514 5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide CAS No. 303986-79-0](/img/structure/B2571514.png)

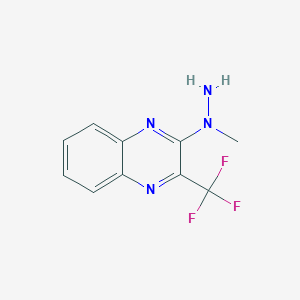

5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide” is a micromolecular compound that can specifically target A2AR, inhibit cAMP accumulation, promote cytokine release in immune cells, enhance the killing of tumor cells by immune cells in co-culture, and enhance the efficacy of tumor immunotherapies .

Synthesis Analysis

Pyrrolopyrazine derivatives, such as the compound , can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The compound can be obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Molecular Structure Analysis

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The molecular formula of the compound is C22H22N4O3 .Chemical Reactions Analysis

The compound can undergo bromine → lithium exchange reactions . It’s also worth noting that the compound degrades under prolonged thermal exposure .Physical And Chemical Properties Analysis

The compound is a nitrogen-containing heterocyclic compound . The molecular formula of the compound is C22H22N4O3, with an average mass of 390.435 Da and a mono-isotopic mass of 390.169189 Da .科学的研究の応用

Synthesis and Characterization

The compound is synthesized and characterized through a series of chemical reactions and analyses. For instance, Hassan et al. (2014) detailed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related derivatives, through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides. The structural verification of these compounds was supported by elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014). Similarly, Aghekyan et al. (2020) synthesized related compounds featuring the (4-methoxyphenyl)-tetrahydropyranyl moiety and evaluated their antibacterial activity, showcasing the versatility in modifying the pyrazine structure for varying biological activities (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Biological Activities

The derivatives of the core compound exhibit significant biological activities, including cytotoxic and antimicrobial effects. The cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells is one such example, highlighting potential therapeutic applications in cancer treatment (Hassan, Hafez, & Osman, 2014). Moreover, compounds synthesized from similar chemical frameworks have shown notable antibacterial activities, suggesting their utility in combating bacterial infections (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Anticancer Potential

Further research into the pyrazolo[1,5-a]pyrimidine derivatives reveals their potential as anticancer agents. Abdellatif et al. (2014) reported on the synthesis of new derivatives with significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating the compound's relevance in the development of anticancer therapies (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

作用機序

The compound can specifically target A2AR, inhibit cAMP accumulation, promote cytokine release in immune cells, enhance the killing of tumor cells by immune cells in co-culture, and enhance the efficacy of tumor immunotherapies . It can also prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells .

将来の方向性

The pyrrolopyrazine structure, which includes the compound , is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

特性

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-4-oxo-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-28-17-9-7-15(8-10-17)14-24-11-12-25-19(21(24)27)18(13-22-25)20(26)23-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHCMRDPLFBMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCN3C(=C(C=N3)C(=O)NC4=CC=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

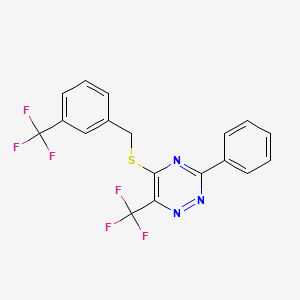

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2571431.png)

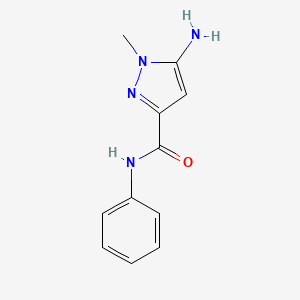

![3-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2571432.png)

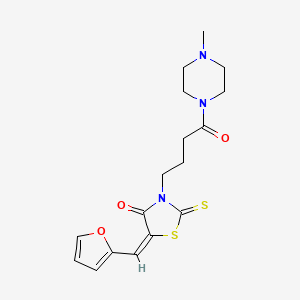

![3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2571434.png)

![1-(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2571438.png)

![4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine](/img/no-structure.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2571451.png)

![2-(cyclohexanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2571454.png)